molecular formula C17H30O7 B610257 Propargyl-PEG5-CH2CO2tBu CAS No. 2098489-63-3

Propargyl-PEG5-CH2CO2tBu

Cat. No. B610257
M. Wt: 346.42
InChI Key: ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .

Scientific Research Applications

Synthesis and Bioconjugation

  • Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, including those similar to Propargyl-PEG5-CH2CO2tBu, have been synthesized for the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

pH-Responsive Synthetic Polypeptides

  • pH-responsive synthetic polypeptides based on N-carboxyanhydride ring opening polymerization combined with click chemistry using propargyl groups demonstrate potential for drug and gene delivery systems (Engler et al., 2011).

Synthesis of Fluorescent Triblock Copolymer

  • A triblock copolymer containing propargyl alcohol-initiated ring-opening multibranching polymerization of glycidol has been developed for drug delivery and cell imaging (Mohammadifar et al., 2016).

PEGylation for Biological Macromolecules

  • Poly(ethylene glycol) (PEG) is used for the covalent modification of biological macromolecules, with PEGylation helping in shielding immunogenic epitopes, altering biodistribution, and enhancing stability of peptides and proteins (Roberts et al., 2002).

Amphiphilic PEG-Lipid Telechelics

  • Novel PEG-lipid telechelics functionalized with propargyl groups show promise as potential drug carriers, showcasing efficient self-assembly into nanoparticles in solution (Arshad et al., 2014).

Biomedical Applications in Drug and Gene Delivery

  • Click chemistry-based functionalization of propargyl groups in polymers opens up opportunities for biomedical applications, particularly in drug and gene delivery systems (Maji et al., 2012), (Zhang et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Propargyl-PEG5-alcohol, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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